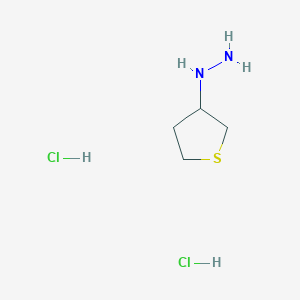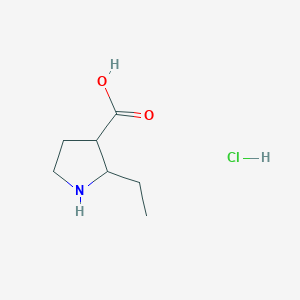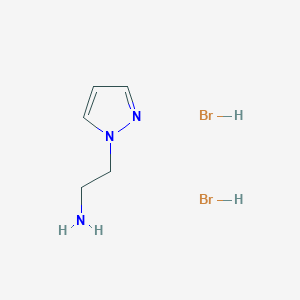
2-(1H-Pyrazol-1-yl)ethan-1-amin-dihydrobromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrazol-1-yl)ethan-1-amine is a biochemical used for proteomics research . Its molecular formula is C5H9N3 and its molecular weight is 111.15 .
Synthesis Analysis
The synthesis of pyrazole-based ligands has been studied . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of 2-(1H-pyrazol-1-yl)ethan-1-amine is represented by the formula C5H9N3 . The InChI code for this compound is 1S/C5H9N3/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2, (H,7,8) .Physical And Chemical Properties Analysis
The physical form of 2-(1H-pyrazol-1-yl)ethan-1-amine is liquid . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Pyrazole haben eine große Bandbreite an Anwendungen in der medizinischen Chemie . Sie werden als Gerüste in der Synthese von bioaktiven Chemikalien verwendet . Der Pyrazol-Rest hat viele pharmakologische Funktionen .
Arzneimittelforschung
Im Bereich der Arzneimittelforschung werden Pyrazole aufgrund ihrer strukturellen und pharmakologischen Auswirkungen auf den Menschen häufig verwendet . Sie werden bei der Synthese verschiedener Medikamente verwendet .
Agrochemie
Pyrazole werden auch in der Agrochemie eingesetzt . Sie werden bei der Synthese verschiedener Agrochemikalien verwendet .
Koordinationschemie
In der Koordinationschemie werden Pyrazole bei der Synthese verschiedener Koordinationsverbindungen verwendet .
Organometallchemie
Pyrazole werden in der Organometallchemie verwendet . Sie werden bei der Synthese verschiedener organometallischer Verbindungen verwendet .
Synthese von Dihydropyrrolopyrazinoisoindolonen
2-(1H-Pyrrol-1-yl)ethanamin kann zur Herstellung von Dihydropyrrolopyrazinoisoindolonen verwendet werden .
Synthese von C–H-Alkenylisierungsprodukten oder Indazolprodukten
Eine Rhodium(III)-katalysierte und lösungsmittelgesteuerte C–H-Bindungsfunktionalisierung von 2-(1H-Pyrazol-1-yl)pyridin mit internen Alkinen bietet eine einfache Möglichkeit für die divergente Synthese von entweder C–H-Alkenylisierungsprodukten oder Indazolprodukten .
Wachstumshemmung in PC-3-Zellen
Der Pyrazol-Kern begünstigte eine verbesserte Wachstumshemmung in PC-3-Zellen .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby modulating their activity. For instance, it may interact with enzymes involved in metabolic pathways, influencing their catalytic efficiency and substrate specificity. Additionally, 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can form complexes with metal ions, which are crucial cofactors for many enzymatic reactions .
Cellular Effects
The effects of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can alter the expression of genes involved in critical cellular functions, thereby impacting overall cell physiology .
Molecular Mechanism
At the molecular level, 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide in laboratory settings are influenced by its stability and degradation over time. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can have sustained effects on cellular function, with some changes becoming more pronounced over time. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide is essential for determining its therapeutic window and safety profile .
Metabolic Pathways
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism. For instance, it may modulate the activity of enzymes involved in amino acid or nucleotide metabolism, leading to changes in the production and utilization of these critical biomolecules .
Transport and Distribution
The transport and distribution of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. Additionally, the distribution of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide within tissues can influence its overall bioavailability and therapeutic potential .
Subcellular Localization
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide exhibits specific subcellular localization, which is crucial for its activity and function. This compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. The subcellular localization of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide involves the reaction of 1H-pyrazole with ethylene diamine followed by treatment with hydrobromic acid to yield the dihydrobromide salt.", "Starting Materials": [ "1H-pyrazole", "ethylene diamine", "hydrobromic acid" ], "Reaction": [ "1. Dissolve 1H-pyrazole (1.0 equiv) in ethanol and add ethylene diamine (1.2 equiv).", "2. Heat the reaction mixture at reflux for 24 hours.", "3. Cool the reaction mixture to room temperature and add hydrobromic acid (2.0 equiv).", "4. Stir the reaction mixture at room temperature for 2 hours.", "5. Filter the resulting solid and wash with cold ethanol.", "6. Dry the product under vacuum to yield 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide." ] } | |
| 2034157-33-8 | |
Molekularformel |
C5H10BrN3 |
Molekulargewicht |
192.06 g/mol |
IUPAC-Name |
2-pyrazol-1-ylethanamine;hydrobromide |
InChI |
InChI=1S/C5H9N3.BrH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5-6H2;1H |
InChI-Schlüssel |
DRPSTMFLSAWQEC-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)CCN.Br.Br |
Kanonische SMILES |
C1=CN(N=C1)CCN.Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


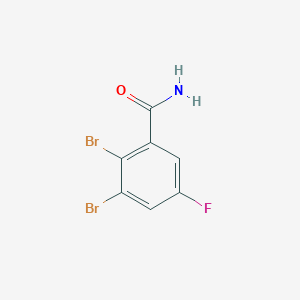




![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)
![6-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1448687.png)
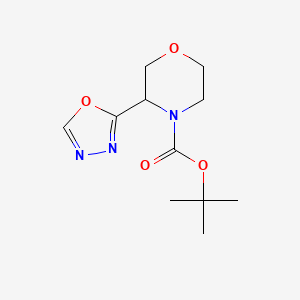

![1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B1448694.png)

